molecular formula C8H5NO3S B1625772 4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid CAS No. 55503-32-7

4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B1625772
CAS No.: 55503-32-7
M. Wt: 195.2 g/mol
InChI Key: PTBXOARBTPRBHN-UHFFFAOYSA-N
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Description

4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused thieno-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid with α-mercaptoalkanoic acids in the presence of triethylamine in aqueous acetone at room temperature . Another method includes the reductive lactamization of 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acids using sodium dithionite .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the processes likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium dithionite (Na₂S₂O₄) is commonly used for reductive lactamization.

    Substitution: Triethylamine (TEA) in aqueous acetone is used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted thieno-pyridine derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have shown inhibitory activity against protein kinases, which are crucial in cell signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-6-4-1-2-13-7(4)9-3-5(6)8(11)12/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBXOARBTPRBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496178
Record name 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55503-32-7
Record name 4-Hydroxythieno[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55503-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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